1-(1-Anilinobutyl)pyrrolidine-2,5-dione

Description

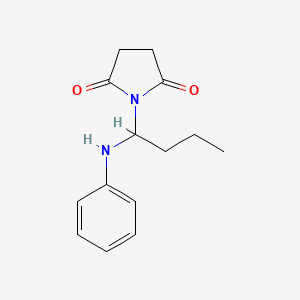

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-anilinobutyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-6-12(15-11-7-4-3-5-8-11)16-13(17)9-10-14(16)18/h3-5,7-8,12,15H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSHZIHPVQQJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(NC1=CC=CC=C1)N2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Anilinobutyl Pyrrolidine 2,5 Dione

Catalyst Development for Enhanced Efficiency (e.g., Organocatalysis)

The drive for more efficient, sustainable, and selective chemical transformations has led to significant advancements in catalyst development for the synthesis of pyrrolidine-containing compounds. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in this field, offering an alternative to traditional metal-based catalysts. nih.govbeilstein-journals.org These catalysts often operate under mild reaction conditions, are less sensitive to air and moisture, and provide a platform for asymmetric synthesis. nih.gov

The synthesis of substituted pyrrolidine-2,5-diones can be achieved through reactions such as the Michael addition of amines or other nucleophiles to maleimides or their derivatives. ebi.ac.uk Organocatalysts play a crucial role in activating the substrates and controlling the stereochemical outcome of the reaction.

Research in the field of organocatalysis has led to the development of various catalyst families that can be applied to the synthesis of chiral pyrrolidines and related structures. While a specific catalyst for the direct synthesis of this compound is not extensively documented, the principles and catalyst types used for analogous transformations are highly relevant.

Key classes of organocatalysts applicable to the formation of the pyrrolidine (B122466) scaffold include:

Proline and its Derivatives: L-proline and its derivatives are among the most widely used organocatalysts. nih.gov They can catalyze Michael additions, aldol (B89426) reactions, and Mannich reactions, which are all pertinent to the construction of functionalized pyrrolidine rings. The catalytic cycle typically involves the formation of an enamine or iminium ion intermediate. nih.govnih.gov For instance, prolinamide-based organocatalysts have been synthesized and successfully employed in enantioselective aldol reactions, demonstrating their potential for creating stereocenters. nih.gov

Chiral Amines and Diamines: A variety of chiral primary and secondary amines have been developed as organocatalysts. These can be designed with specific steric and electronic properties to optimize reactivity and selectivity for a particular transformation.

Thiourea-Based Catalysts: Bifunctional catalysts that incorporate a thiourea (B124793) moiety alongside a chiral amine have shown great promise. The thiourea group can act as a hydrogen-bond donor to activate the electrophile, while the amine activates the nucleophile, leading to a highly organized transition state.

Phosphoric Acid Catalysts: Chiral Brønsted acids, such as phosphoric acids, are effective in activating electrophiles, including imines, for nucleophilic attack. researchgate.net They have been successfully used in the enantioselective synthesis of various nitrogen-containing heterocycles. researchgate.net

The efficiency of these organocatalysts is often evaluated based on several parameters, including reaction time, catalyst loading, yield, and enantiomeric excess (ee) for asymmetric reactions. The development of more sophisticated catalysts often involves modifying the catalyst scaffold to fine-tune its activity and selectivity.

Table 1: Performance of Selected Organocatalysts in Reactions Relevant to Pyrrolidine Synthesis

| Catalyst | Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| L-proline | Michael Addition | Propanal and Nitrostyrene | 30 | DMSO | 92 | 99 | nih.gov |

| (S)-2-(Trifluoromethylsulfonamido-methyl)pyrrolidine | Michael Addition | Isovaleraldehyde and β-Nitrostyrene | 20 | Toluene (B28343) | 85 | 88 | nih.gov |

| Prolinamide 17a | Aldol Reaction | Cyclohexanone and 4-Nitrobenzaldehyde | 10 | m-Xylene | 99 | 99 | nih.gov |

| Squaramide-based catalyst 75a | Diels-Alder Reaction | Anthracene and Nitroalkene | 1 | Toluene | 98 | 95 | nih.gov |

| Diarylprolinol silyl (B83357) ether | Michael Addition | Aldehydes and Nitroolefins | 10-20 | Various | up to 99 | up to 85 | nih.gov |

The data in the table above illustrates the high efficiency and selectivity that can be achieved with organocatalysts in fundamental C-C bond-forming reactions that are key to the synthesis of substituted pyrrolidines. The choice of catalyst, solvent, and reaction conditions can be tailored to achieve the desired outcome for a specific target molecule like this compound.

Chemical Reactivity and Transformation Studies of 1 1 Anilinobutyl Pyrrolidine 2,5 Dione

Reactivity of the Pyrrolidine-2,5-dione Ring System

The pyrrolidine-2,5-dione ring, a derivative of succinimide (B58015), is a key functional group that dictates a significant portion of the molecule's reactivity. researchgate.net The two carbonyl groups activate the ring, making it susceptible to various chemical transformations. clockss.org

Nucleophilic Attack and Ring-Opening Reactions (e.g., Hydrolysis, Aminolysis)

The succinimide ring is notably susceptible to nucleophilic attack, which can lead to the opening of the heterocyclic ring. clockss.orgnih.gov This reactivity is a consequence of the electrophilic nature of the carbonyl carbons, which are activated by the adjacent electron-withdrawing groups. Common nucleophiles such as water (hydrolysis) and amines (aminolysis) can readily react with the succinimide core. clockss.org

Hydrolysis: Under aqueous conditions, particularly at high pH and elevated temperatures, the succinimide ring can undergo hydrolysis. nih.gov This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent ring opening results in the formation of a dicarboxylic acid derivative. The rate and extent of hydrolysis are dependent on factors such as pH, temperature, and the specific substitution on the succinimide nitrogen. nih.govrsc.org

Aminolysis: The reaction of the succinimide ring with amines, known as aminolysis, is a well-documented transformation. clockss.org Primary and secondary amines, including anilines, are generally more reactive nucleophiles than water or alcohols towards the succinimide ring. clockss.org The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon, leading to ring opening and the formation of a diamide (B1670390) derivative. clockss.org For instance, N-substituted succinimides react with hydroxylamine (B1172632) to yield N-hydroxybutaneamide derivatives. mdpi.com This reaction's feasibility is influenced by the relative pKa values of the reacting amine and the amine used in the initial synthesis of the imide. mdpi.com

Functional Group Interconversions on the Succinimide Core

While ring-opening is a common reaction, the succinimide core itself can undergo functional group interconversions. However, these are less frequently reported for N-alkyl/aryl succinimides compared to simpler derivatives. The development of methods for the stereodivergent synthesis of chiral succinimides highlights the potential for modifications that preserve the ring structure. nih.gov For instance, catalytic hydrogenation can be used to create chiral centers on the succinimide ring. nih.gov

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule exhibits reactivity characteristic of an N-substituted arylamine. The amino group strongly influences the reactivity of the aromatic ring and can itself be a site for chemical modification.

Electrophilic Aromatic Substitution Reactions

The amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. libretexts.orgoneonta.edu This is due to the ability of the nitrogen's lone pair of electrons to donate electron density to the aromatic ring, stabilizing the arenium ion intermediate formed during the reaction. hu.edu.jo Consequently, 1-(1-anilinobutyl)pyrrolidine-2,5-dione is expected to be highly reactive towards electrophiles, with substitution occurring primarily at the ortho and para positions of the aniline ring.

Common EAS reactions include:

Halogenation: Aniline derivatives readily react with halogens like bromine and iodine, often leading to poly-substituted products due to the high reactivity of the ring. libretexts.org

Nitration: Direct nitration of anilines can be problematic, often leading to oxidation and the formation of tarry by-products. libretexts.org To achieve controlled nitration, the activating effect of the amino group is often attenuated by acetylation to form an acetanilide, which can then be nitrated and subsequently hydrolyzed to yield the desired nitroaniline. libretexts.org

Sulfonation: Aromatic sulfonation can introduce a sulfonic acid group onto the ring, which can be useful for increasing water solubility or as a precursor for other functional groups like phenols. oneonta.edu

Friedel-Crafts Reactions: Aniline and its derivatives are generally unreactive towards Friedel-Crafts alkylation and acylation. oneonta.eduhu.edu.jo The amino group can act as a Lewis base and coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. hu.edu.jo

Modifications of the Amino Group

The nitrogen atom of the aniline moiety can undergo various reactions typical of secondary amines.

Acylation: The amino group can be acylated using acid chlorides or anhydrides. researchgate.net This is a common strategy to protect the amino group or to modify the electronic properties of the aniline ring. libretexts.org For example, succinic anhydride (B1165640) can react with the amino group of proteins, converting them from basic to acidic groups. researchgate.net

Alkylation: While the nitrogen is already substituted, further alkylation is possible, though it may be sterically hindered.

N-Arylation: The N-arylation of amino acid esters using aryl triflates has been reported as a general method, suggesting that similar transformations might be possible for the aniline nitrogen in the target compound under specific catalytic conditions. acs.org

Reactions Involving the Butyl Side Chain

The butyl side chain is generally the least reactive part of the molecule. It is composed of sp³-hybridized carbon atoms and lacks significant unsaturation or functional groups that would make it a primary site for reaction under most conditions. However, under forcing conditions, such as those involving free radicals, reactions at the butyl chain could potentially occur. For example, the OH-initiated atmospheric degradation of tert-butylamine (B42293) proceeds via hydrogen abstraction, primarily from the amino group, but also to a lesser extent from the alkyl chain. whiterose.ac.uk While not directly analogous, this suggests that radical-mediated functionalization of the butyl chain in this compound is a theoretical possibility.

Alkane Functionalization (if applicable)

Currently, there is no specific information available in the reviewed literature detailing the direct alkane functionalization of the butyl group in this compound. Research on related heterocyclic systems sometimes involves C-H activation, but such studies have not been reported for this specific molecule.

Stereoselective Transformations on the Chiral Center (if applicable)

The structure of this compound possesses a chiral center at the C1 position of the butyl group attached to the nitrogen atom. This stereocenter introduces the possibility of enantiomers. Stereoselective synthesis and transformations are crucial in medicinal chemistry, as different enantiomers of a molecule can exhibit distinct biological activities.

While general methods for the stereoselective synthesis of related N-substituted pyrrolidine-2,5-dione derivatives have been developed, for instance, through 1,3-dipolar cycloaddition reactions, specific research applying these techniques to produce enantiopure this compound has not been identified in the surveyed literature. nih.gov Such studies would be essential to explore the stereochemistry-activity relationship of this compound.

Mechanistic Investigations of Novel Reactions

The mechanistic understanding of how molecules react is fundamental to the development of new synthetic methods and the optimization of existing ones. For the broader class of pyrrolidine-2,5-diones, mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been conducted to elucidate reaction pathways. researchgate.netmdpi.combeilstein-journals.orgresearchgate.net

Reaction Pathway Elucidation

No dedicated studies elucidating the reaction pathways for novel reactions specifically involving this compound were found. However, research on analogous systems provides insights into potential reactivity. For example, the reaction of N-substituted succinimides with hydroxylamine to form hydroxamic acids has been shown to proceed via the opening of the imide ring. mdpi.combeilstein-archives.org The feasibility of this reaction depends on the relative pKa values of the amine used for the imide synthesis and hydroxylamine. mdpi.com

Computational studies on related pyrrolidone derivatives have helped to map potential energy surfaces and identify the most favorable reaction pathways, showing that kinetic selectivity can be more significant than thermodynamic selectivity in determining the final product. beilstein-journals.orgresearchgate.net A similar theoretical investigation for this compound would be necessary to predict its behavior in various transformations.

Role of Intermediates in Reaction Progression

In many organic reactions, transient intermediates play a crucial role in directing the outcome. For cycloaddition reactions involving pyrrolidine-2,5-dione derivatives, zwitterionic intermediates have been proposed and studied. mdpi.com For instance, in palladium-catalyzed cycloadditions, zwitterionic allenyl palladium species have been identified as key intermediates. mdpi.com Similarly, in multicomponent reactions to form substituted pyrrolidines, the formation and stability of various intermediates guide the reaction toward the observed product. beilstein-journals.orgresearchgate.net

For this compound, while no specific intermediates for its reactions have been characterized, it is plausible that reactions at the succinimide ring or the aniline moiety would proceed through established intermediate types relevant to those functional groups. Further experimental and computational work is required to isolate or predict the specific intermediates involved in its transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of the atomic connectivity and stereochemistry of 1-(1-Anilinobutyl)pyrrolidine-2,5-dione. High-resolution 1D and 2D NMR experiments in solution provide detailed insights into the chemical environment of each proton and carbon atom.

The structural confirmation of this compound is achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons of the succinimide (B58015) ring are expected to appear as a multiplet, while the butyl chain protons will show distinct signals corresponding to the methine, methylene, and methyl groups. The aromatic protons of the aniline (B41778) moiety typically resonate in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the two carbonyl carbons of the succinimide ring, the carbons of the aniline ring, and the four carbons of the butyl chain.

2D NMR Spectroscopy: To definitively assign these signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing the connectivity within the butyl chain and the succinimide ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for connecting the different fragments of the molecule, such as linking the butyl chain to the nitrogen of the succinimide ring and the aniline group. For instance, a correlation between the methine proton on the butyl chain (at C1') and the carbonyl carbons of the succinimide ring would confirm the N-substitution site.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on data for similar succinimide and aniline derivatives.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Succinimide CH₂ (C3, C4) | ~ 2.7 - 2.9 | ~ 30 - 35 |

| Succinimide C=O (C2, C5) | - | ~ 175 - 180 |

| N-CH (C1') | ~ 4.5 - 5.0 | ~ 50 - 55 |

| CH₂ (C2') | ~ 1.8 - 2.0 | ~ 30 - 35 |

| CH₂ (C3') | ~ 1.3 - 1.5 | ~ 20 - 25 |

| CH₃ (C4') | ~ 0.9 - 1.0 | ~ 13 - 15 |

| Aniline N-H | ~ 4.0 - 4.5 | - |

| Aniline C-H (ortho) | ~ 6.7 - 6.9 | ~ 115 - 120 |

| Aniline C-H (meta) | ~ 7.1 - 7.3 | ~ 128 - 130 |

| Aniline C-H (para) | ~ 6.6 - 6.8 | ~ 118 - 122 |

| Aniline C-N | - | ~ 145 - 150 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

The bond connecting the chiral carbon of the butyl group to the aniline nitrogen may exhibit restricted rotation. Dynamic NMR (DNMR) studies can be employed to investigate such conformational dynamics. At lower temperatures, the rotation around this C-N bond might become slow on the NMR timescale, potentially leading to the appearance of two distinct sets of signals (rotamers) for the aniline protons and adjacent groups. By analyzing the coalescence temperature and line shapes at different temperatures, the energy barrier to this rotation can be calculated, providing valuable information about the molecule's conformational flexibility in solution.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong absorption bands characteristic of the succinimide and aniline moieties. The most prominent features would be the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups in the succinimide ring. Other key signals include the N-H stretching vibration of the secondary amine, C-H stretching of the aromatic and aliphatic parts, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. The C=C stretching vibrations of the phenyl ring are particularly well-suited for Raman analysis.

Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide C=O | Symmetric Stretch | ~ 1770 - 1790 | Weak |

| Amide C=O | Asymmetric Stretch | ~ 1700 - 1720 | Weak |

| Secondary Amine N-H | Stretch | ~ 3350 - 3450 | Weak |

| Aromatic C-H | Stretch | ~ 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | ~ 2850 - 2960 | Strong |

| Aromatic C=C | Ring Stretch | ~ 1600 and ~ 1450 - 1500 | Strong |

| C-N | Stretch | ~ 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the expected chemical formula of C₁₄H₁₈N₂O₂. This is a critical step in verifying the identity of a newly synthesized compound.

Formula: C₁₄H₁₈N₂O₂

Calculated Monoisotopic Mass: 246.1368 g/mol

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated version, [M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted. A primary cleavage would likely occur at the C-C bonds of the butyl chain or at the C-N bond connecting the butyl group to the aniline moiety.

A plausible fragmentation pattern for the [M+H]⁺ ion (m/z 247.1441) is outlined below:

| Fragment m/z (Predicted) | Proposed Structure/Loss |

| 155.0760 | [M+H - C₆H₅NH₂]⁺ (Loss of aniline) |

| 154.0811 | [M+H - C₄H₉]⁺ (Loss of butyl radical from aniline nitrogen) |

| 93.0578 | [C₆H₅NH₂]⁺ (Aniline fragment) |

Analysis of these fragmentation pathways in an MS/MS experiment would serve to further confirm the proposed structure by verifying the connectivity of the succinimide, butyl, and aniline components.

X-ray Crystallography for Solid-State Structural Determination (if single crystals are obtained)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should single crystals of This compound be successfully grown, this technique would provide unequivocal proof of its molecular structure. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the crystal's internal, repeating structure.

While specific crystallographic data for This compound is not publicly available, the analysis of structurally related pyrrolidine-2,5-dione derivatives provides insight into the expected outcomes. For instance, studies on compounds like pyrrolidine-2,5-dione , 1-(3-Pyridyl)pyrrolidine-2,5-dione , and 1-Methoxypyrrolidine-2,5-dione have been reported, revealing key structural parameters. researchgate.netnih.govresearchgate.net

The data obtained from an X-ray crystallographic analysis would include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. For example, pyrrolidine-2,5-dione crystallizes in the orthorhombic system with the space group Pbca. researchgate.netnih.gov

Unit Cell Dimensions: These are the lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: These specify the position of each atom within the unit cell, allowing for the generation of a complete molecular model.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the connectivity and geometry of the molecule.

Intermolecular Interactions: The analysis can also reveal non-covalent interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules are packed in the crystal lattice. In the crystal structure of pyrrolidine-2,5-dione , molecules are linked by N—H⋯O hydrogen bonds into inversion dimers. researchgate.netnih.gov

A comparative table of crystallographic data for related pyrrolidine-2,5-dione compounds is presented below to illustrate the type of information that would be obtained.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Pyrrolidine-2,5-dione | C₄H₅NO₂ | Orthorhombic | Pbca | 7.3661(4) | 9.5504(5) | 12.8501(7) | researchgate.netnih.gov |

| 1-(3-Pyridyl)pyrrolidine-2,5-dione | C₉H₈N₂O₂ | Monoclinic | P2₁/c | 10.993(2) | 5.8990(12) | 13.315(3) | nih.gov |

| 1-Methoxypyrrolidine-2,5-dione | C₅H₇NO₃ | Monoclinic | P2₁/c | 5.8614(3) | 13.9213(8) | 7.3916(4) | researchgate.net |

This data is crucial for confirming the synthesis of the target compound and for computational chemistry studies that can predict its physical and chemical properties.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool in chemical analysis, used to separate, identify, and quantify the components of a mixture. For a compound like This compound , chromatographic methods are vital for assessing its purity after synthesis and for isolating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally unstable compounds. It is widely used in the pharmaceutical industry for quality control and drug analysis. bjbms.org The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the analysis of This compound , a reverse-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. A study on 1-Hydroxy-1H-pyrrole-2,5-dione utilized a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid, which could serve as a starting point for method development. sielc.com

A typical HPLC setup for the analysis of This compound might include:

| Parameter | Typical Condition |

| Stationary Phase | C18 (Octadecylsilane) bonded silica |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water, possibly with a modifier like formic acid for MS compatibility. |

| Detector | UV-Vis Detector (monitoring at a wavelength where the aniline or dione (B5365651) chromophore absorbs) or a Mass Spectrometer (MS) for higher specificity. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. The analyte is vaporized and transported through a column by an inert carrier gas (the mobile phase). The separation occurs based on the analyte's boiling point and its interaction with the stationary phase lining the column.

Given the likely boiling point of This compound , GC could be a viable analytical method. However, the thermal stability of the compound would need to be confirmed to prevent on-column degradation. A method for the determination of 2,5-hexanedione in urine involved GC analysis after a derivatization step. nih.gov This suggests that with appropriate method development, GC could be used for the analysis of related dione compounds.

A hypothetical GC method for This compound might involve:

| Parameter | Typical Condition |

| Stationary Phase | A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Sufficiently high to ensure rapid volatilization without degradation (e.g., 250 °C). |

| Oven Temperature Program | A temperature ramp to elute compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometer (MS) for definitive identification. |

Derivatization in chromatography involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net This is often done to improve volatility for GC analysis, enhance detector response, or improve chromatographic separation. nih.gov

For the analysis of This compound , several derivatization strategies could be envisioned, particularly if trace-level quantification is required.

Acylation: The secondary amine of the anilino group could be acylated using reagents like acetic anhydride (B1165640) or a fluorinated anhydride (e.g., trifluoroacetic anhydride). This would increase the volatility of the compound, making it more amenable to GC analysis.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could also be used to derivatize the anilino group, replacing the active hydrogen with a trimethylsilyl (B98337) group. This is a common strategy to increase the volatility and thermal stability of compounds for GC-MS analysis.

Diels-Alder Reactions: For enhancing detection in LC-MS, derivatization reagents that introduce a readily ionizable group can be used. While the pyrrolidine-2,5-dione moiety itself does not have a diene system, the aniline ring can be a target for certain reactions. More commonly, reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and 2-nitrosopyridine (PyrNO) are used to target cis-diene systems in molecules like vitamin D to significantly enhance ionization efficiency for mass spectrometry. nih.govnih.gov Although not directly applicable to the core structure of the target compound, this illustrates the principle of using derivatization to introduce functionalities that dramatically improve analytical sensitivity. researchgate.netnih.gov

The choice of derivatization reagent would depend on the analytical goal, the nature of the sample matrix, and the chosen chromatographic technique. The reaction conditions (solvent, temperature, time) would need to be carefully optimized to ensure a complete and reproducible reaction.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

No specific Density Functional Theory (DFT) calculations for 1-(1-Anilinobutyl)pyrrolidine-2,5-dione have been found. In general, DFT studies on related N-substituted pyrrolidine-2,5-dione derivatives are used to elucidate their structural and electronic properties. lookchem.com

Geometry Optimization and Conformational Analysis

Information unavailable. This analysis would typically involve computational methods to determine the most stable three-dimensional shape and various low-energy conformations of the molecule.

HOMO-LUMO Gap Analysis and Reactivity Prediction

Information unavailable. This analysis would focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Information unavailable. An MEP map would be calculated to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

No dedicated molecular dynamics (MD) simulation studies for this compound were identified. MD simulations are commonly performed on related compounds to understand how they behave in a biological environment, such as their flexibility and interactions with water or other solvent molecules over time. nih.gov

Mechanistic Computational Studies of Reaction Pathways

While computational studies have been used to propose reaction mechanisms for the synthesis of various pyrrolidine (B122466) derivatives, no such studies were found specifically for this compound. researchgate.netacs.org These studies typically use computational chemistry to map out the energy landscape of a chemical reaction, identifying transition states and intermediates to understand how the product is formed.

In Silico Predictions of Molecular Interactions for Probe Design or Material Science

There are no specific in silico studies on this compound for probe design or material science applications. The broader class of pyrrolidine-2,5-dione derivatives has been investigated in silico, primarily through molecular docking, to predict their binding affinity and mode of interaction with various biological targets, such as enzymes involved in inflammation or diabetes. ebi.ac.uknih.govnih.gov These screening studies help in identifying promising candidates for further development.

No Scientific Data Found for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, no research articles, theoretical studies, or computational data were found for the specific chemical compound "this compound".

The performed searches aimed to identify information regarding its theoretical and computational chemistry studies, including ligand-target binding affinity predictions and computational screening for novel chemical functionalities. Despite employing various search strategies, no publications or datasets corresponding to this exact molecule could be retrieved.

The search results did yield information on the broader class of pyrrolidine-2,5-dione derivatives . This class of compounds has been the subject of various scientific investigations, including:

Synthesis and Anti-inflammatory Activity: Studies on different N-substituted pyrrolidine-2,5-dione derivatives have explored their potential as anti-inflammatory agents, with computational docking simulations used to investigate their binding to biological targets like cyclooxygenase (COX) enzymes.

Antidepressant and Antitumor Potential: Research has been conducted on various pyrrolidine-2,5-dione derivatives for their potential as antidepressant agents, targeting serotonin (B10506) receptors and transporters, and as antitumor agents by inhibiting enzymes such as aromatase. These studies often involve computational modeling to understand structure-activity relationships.

Quantum Chemical Calculations: Theoretical studies using methods like Density Functional Theory (DFT) have been performed on some pyrrolidine-2,5-dione derivatives to understand their electronic structure and properties.

However, it is crucial to reiterate that none of the retrieved scientific literature specifically mentions or provides data for "this compound". Therefore, the generation of a scientifically accurate article focusing solely on this compound, as per the user's request, is not possible at this time due to the absence of foundational research data.

Advanced Applications in Chemical Research

Role as a Synthetic Building Block for Complex Molecules

The potential for 1-(1-Anilinobutyl)pyrrolidine-2,5-dione to serve as a synthetic building block is an area that warrants further investigation.

Synthesis of Polymeric Materials

There is currently no readily available research detailing the use of this compound in the synthesis of polymeric materials. The presence of the pyrrolidine-2,5-dione (succinimide) moiety could theoretically be exploited for ring-opening polymerization or for modification of existing polymers, but specific examples are not present in current literature.

Precursor to Chiral Compounds

The structure of this compound features a chiral center at the carbon atom connecting the aniline (B41778) and butyl groups to the pyrrolidine (B122466) ring. This inherent chirality suggests its potential as a precursor for the synthesis of other chiral compounds. However, specific studies detailing its use in asymmetric synthesis or as a chiral auxiliary have not been identified.

Catalytic Applications

The catalytic applications of this compound are another area where research is not yet prevalent.

Organocatalysis

While molecules containing pyrrolidine rings are famously used in organocatalysis, particularly in reactions promoted by proline and its derivatives, there is no specific information available regarding the use of this compound as an organocatalyst. Further research would be needed to explore its potential catalytic activity.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen and oxygen atoms within the this compound structure could potentially coordinate with metal centers, making it a candidate for ligand design in metal-catalyzed reactions. However, there are no published studies demonstrating its application as a ligand in such processes.

Development of Chemical Probes and Tools

The development of chemical probes and tools often relies on molecules with specific functionalities that can interact with biological systems or be used in analytical methods. At present, there is no available literature that describes the application of this compound in the development of chemical probes or other molecular tools for research.

Derivatization Reagents for Analytical Chemistry

N-substituted succinimides are well-established as derivatization reagents that modify analytes to improve their detection and separation in chromatographic techniques. The succinimide (B58015) ring can undergo nucleophilic attack, making it reactive toward specific functional groups. For instance, N-hydroxysuccinimidyl (NHS) esters are widely used to react with primary and secondary amines to form stable amide bonds. acs.org This process is crucial for the analysis of amino compounds, such as aliphatic amines in environmental samples or biomolecules in complex matrices. acs.orgsemanticscholar.org

Given this precedent, this compound could theoretically be developed as a derivatization reagent. The succinimide ring provides a reactive site, while the anilinobutyl group would introduce a specific mass fragment and potentially a UV-active chromophore, aiding in mass spectrometric and spectrophotometric detection, respectively. The process typically involves the reaction of the succinimide derivative with the target analyte, followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). semanticscholar.org

Table 1: General Conditions for Amine Derivatization with Succinimide-Based Reagents This table is based on typical conditions for related N-succinimidyl reagents and serves as a theoretical guide.

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Reaction Medium | Borate Buffer (pH ~8.8) | To deprotonate the amine for nucleophilic attack | semanticscholar.org |

| Temperature | 60 - 80 °C | To accelerate the reaction rate | semanticscholar.org |

| Reaction Time | 20 - 60 min | To ensure complete derivatization | semanticscholar.org |

| Detection Method | GC-MS, HPLC, LC-MS/MS | To identify and quantify the derivatized analyte | acs.orgsemanticscholar.org |

Fluorescent or Spectroscopic Labels

The aniline moiety within this compound is a chromophore, capable of absorbing ultraviolet (UV) light. The spectroscopic properties of aniline and its derivatives are well-studied, with absorption maxima that can be fine-tuned by substitution. researchgate.netrsc.org The conjugation of this chromophore with a reactive succinimide group suggests its potential use as a spectroscopic label.

Furthermore, related structures like N-(1-Pyrene)maleimide, which contains a succinimide ring, are used as fluorescent probes. acs.org The addition of a new functional group to a succinimide ring is known to alter the spectroscopic and pharmacological properties of the resulting molecule. nih.gov In theory, the anilino group in this compound could be chemically modified (e.g., through diazotization and coupling) to create a more extensive chromophoric or even fluorophoric system. Such a label could be attached to target molecules (e.g., proteins, nucleic acids) via ring-opening of the succinimide, allowing for their quantification or visualization. The development of sulfonamide-containing naphthalimides as fluorescent probes for cellular imaging highlights the strategy of combining a fluorescent core with a targeting or reactive moiety. mdpi.com

Applications in Materials Science

The succinimide functional group is a versatile building block in polymer chemistry and materials science, offering pathways to modify existing polymers or create entirely new functional materials. acs.org

Polymer Additives and Modifiers

Succinimide derivatives are extensively used as multifunctional additives in industrial applications, particularly in lubricants and fuels. chemiis.com They function as ashless dispersants, preventing the agglomeration of soot and sludge in engine oils, which helps maintain engine cleanliness and performance. google.com These additives typically consist of a polyalkenyl-substituted succinimide, where the polar succinimide head attaches to particle surfaces and the nonpolar polyalkenyl tail ensures solubility in the oil.

Additionally, certain succinimide derivatives act as effective corrosion inhibitors, forming a protective film on metal surfaces. chemiis.com Although direct studies on this compound as a polymer additive are not available, its structure aligns with the fundamental characteristics of these compounds. The anilinobutyl group provides a degree of polarity and surface affinity, suggesting it could be investigated for similar dispersant or anti-corrosion properties in various polymer or lubricant systems.

Components in Functional Materials

Polysuccinimide (PSI) is a key intermediate in the synthesis of advanced functional polymers. researchgate.netwikipedia.org Produced from the thermal polycondensation of aspartic acid, PSI is a biodegradable polymer that can be readily modified. researchgate.netwikipedia.org The succinimide rings along the polymer backbone are susceptible to nucleophilic ring-opening by amines or hydrolysis, leading to the formation of polyaspartamides or polyaspartic acid, respectively. researchgate.netdntb.gov.ua

This reactivity allows for the creation of a wide range of functional materials:

Hydrogels: Cross-linking polysuccinimide or its derivatives can produce hydrogels with applications in drug delivery and as superabsorbents. researchgate.netwikipedia.org

Drug Carriers: Functional molecules or drugs can be grafted onto the PSI backbone to create targeted delivery systems. dntb.gov.ua

Biodegradable Materials: The inherent biodegradability of the polyaspartic acid backbone makes these materials environmentally friendly alternatives to conventional plastics. researchgate.net

The compound this compound could serve as a functional monomer in polymerization reactions. Its incorporation into a polymer backbone, for example through copolymerization with maleic anhydride (B1165640), could introduce specific properties. The anilinobutyl side chains would increase the hydrophobicity and modify the thermal and mechanical properties of the resulting polymer, potentially leading to new functional materials for coatings, adhesives, or biomedical devices. chemiis.comresearchgate.net

Table 2: Potential Roles of this compound in Functional Polymers

| Application Area | Proposed Function | Underlying Principle | Source |

|---|---|---|---|

| Hydrogel Synthesis | Hydrophobicity Modifier | The anilinobutyl group would alter water absorption capacity. | researchgate.netwikipedia.org |

| Drug Delivery | Polymer Backbone Component | Incorporation as a monomer to create a biodegradable polymer carrier. | dntb.gov.ua |

| Specialty Resins | Monomer/Cross-linking Agent | Co-polymerization to enhance thermal or mechanical properties. | chemiis.comresearchgate.net |

| Functional Surfaces | Surface Coating Precursor | Polymerization to create surfaces with tailored chemical properties. | acs.org |

Referenced Compounds

Derivatization and Analog Synthesis

Systematic Modification of the Aniline (B41778) Moiety

The aniline ring offers a prime site for modification, where substituents can be introduced to modulate the electronic and steric properties of the compound.

To achieve more controlled, monosubstituted derivatives, the strong activating effect of the amino group can be tempered. A common strategy involves the acetylation of the amine to form an acetanilide. The resulting amido group is still an ortho-, para-director but is less activating than a free amino group because the nitrogen's lone-pair electrons are delocalized by the adjacent carbonyl group. nih.gov This allows for more selective electrophilic substitution reactions. Subsequent hydrolysis of the amide bond regenerates the substituted amine.

Furthermore, computational studies on related N-arylation reactions have shown a direct correlation between the electronic properties of the aniline precursor and the reaction outcomes. acs.orgorganic-chemistry.org Factors such as the nucleophilicity of the nitrogen atom in the parent lactam or imide are directly linked to the activation energies of coupling reactions. organic-chemistry.org Introducing electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃) to the aniline ring can therefore predictably alter the reactivity and electronic landscape of the final compound. beilstein-journals.org

Table 1: Effect of Aniline Substituents on Reactivity

| Substituent Type | Position on Ring | Effect on Reactivity | Example Reaction |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Ortho, Para | Increases rate of electrophilic substitution | Friedel-Crafts Alkylation |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Ortho, Para | Decreases rate of electrophilic substitution | Halogenation |

Computational analyses, such as the Activation Strain Model, performed on Ullmann-type coupling reactions to form N-aryl amides, indicate that steric strain in the substituted aniline is a primary contributor to the reaction's energy barrier. organic-chemistry.org This suggests that the synthesis of analogs with bulky groups on the aniline ring may require optimized reaction conditions.

The replacement of the aniline moiety itself with other chemical groups is a common strategy in medicinal chemistry to mitigate potential issues like metabolic instability or to fine-tune pharmacological properties. figshare.comwikipedia.org The steric profile of the aniline ring and its substituents can influence how the compound is processed by metabolic enzymes. figshare.com Therefore, modifying the steric bulk can be a tool to enhance bioavailability and selectivity. wikipedia.org

Diversification at the Pyrrolidine-2,5-dione Ring

The pyrrolidine-2,5-dione (succinimide) ring is another key area for derivatization, allowing for the introduction of functional groups or complete alteration of the heterocyclic core. researchgate.net

The carbon atoms at the C3 and C4 positions of the succinimide (B58015) ring are attractive targets for substitution. A variety of synthetic methods can be employed to introduce functional groups at these positions.

One established route involves starting with a substituted maleic anhydride (B1165640) or itaconic anhydride. researchgate.net For instance, N-substituted maleimides can serve as Michael acceptors for the addition of nucleophiles, leading to functionalization at the C3 position. researchgate.net A study detailed the synthesis of a series of 3-substituted pyrrolidine-2,5-diones via Michael addition of ketones to an N-substituted maleimide, catalyzed by an organocatalyst system. researchgate.net

Another approach involves the direct functionalization of a pre-formed succinimide ring. For example, 3-chloro-N-aryl pyrrolidine-2,5-diones can be synthesized by reacting maleic anhydride with an aromatic amine to form an intermediate, which is then cyclized using thionyl chloride. researchgate.net Structure-activity relationship (SAR) analyses of various pyrrolidine-2,5-dione derivatives have revealed that substituents at the C3 position can strongly influence biological activity. mdpi.com

Table 2: Synthetic Strategies for C3/C4-Substituted Pyrrolidine-2,5-diones

| Starting Material | Reagent/Method | Position of Substitution | Resulting Structure |

|---|---|---|---|

| N-Aryl Maleimide | Michael Addition with Ketones | C3 | 3-Acetonyl-1-arylpyrrolidine-2,5-dione |

| Maleic Anhydride + Aniline | Thionyl Chloride Cyclization | C3 | 3-Chloro-1-arylpyrrolidine-2,5-dione |

The succinimide ring is susceptible to cleavage under certain conditions, a property that can be harnessed for analog synthesis. The imide ring can be opened via nucleophilic attack, typically by hydrolysis with bases like sodium hydroxide (B78521) or by aminolysis with primary or secondary amines. beilstein-archives.orgnih.gov This reaction results in the formation of a succinamic acid derivative. researchgate.net

This ring-opening is often the first step in a two-step synthesis of N-substituted succinimides, where an amine is first acylated by succinic anhydride to form the intermediate amido acid. This intermediate can then be isolated and subsequently cyclized through dehydration, often by heating or by using a dehydrating agent like acetic anhydride or polyphosphate ester (PPE), to form the final imide product.

This strategy of ring-opening followed by re-cyclization can be used to generate diverse analogs. For example, a tethered nucleophilic group on the N-substituent could intramolecularly react after the initial ring opening to form a new heterocyclic system. beilstein-archives.org The stability of the succinimide ring is pH-dependent, with hydrolysis being more prevalent at higher pH. nih.gov This equilibrium between the closed-ring imide and the open-ring amido acid can be manipulated to generate structural diversity.

Alteration of the Butyl Side Chain

Modification of the four-carbon chain that links the aniline and the pyrrolidine-2,5-dione moieties offers another avenue for creating analogs. The primary method for synthesizing the parent compound involves the condensation of succinic acid or succinic anhydride with the precursor amine, 1-anilinobutylamine. beilstein-archives.org Therefore, altering the butyl side chain is primarily a matter of synthesizing different 1-anilino-alkylamine precursors.

These precursors can be synthesized through various standard amine alkylation methods. google.commdpi.com For example, reacting aniline with different haloalkanes or by reductive amination of aniline with various aldehydes would yield a library of 1-anilino-alkylamines with varying chain lengths (e.g., propyl, pentyl, hexyl) or with functional groups along the chain. Each of these amines can then be reacted with succinic anhydride to generate the corresponding N-(1-anilinoalkyl)pyrrolidine-2,5-dione.

The nature of this N-alkyl side chain is known to influence the physicochemical properties of related amide-containing molecules. Studies on N-alkylated amides have shown that the size and bulkiness of the alkyl group affect hydration dynamics and steric profiles, which can, in turn, impact biological activity. beilstein-journals.org

Table 3: Potential Analogs via Butyl Chain Alteration

| Precursor Amine | Resulting Side Chain | Potential Synthesis of Precursor |

|---|---|---|

| 1-Anilinopropylamine | Propyl | Aniline + Propanal (Reductive Amination) |

| 1-Anilinopentylamine | Pentyl | Aniline + 1-Bromopentane |

| 1-Anilino-3-methylbutylamine | Isoamyl | Aniline + 3-Methylbutanal (Reductive Amination) |

Chain Length and Branching Variations

The nature of the alkyl chain at the N-1 position of the pyrrolidine-2,5-dione ring plays a crucial role in modulating the pharmacological profile of these compounds. Studies on analogous N-substituted succinimides have demonstrated that variations in chain length and the introduction of branching can significantly impact biological activity, particularly their anticonvulsant properties.

Systematic investigations have revealed that the potency of N-phenylalkylsuccinimide derivatives can be sensitive to the length of the alkyl chain. For instance, in related series of compounds, an optimal chain length is often observed for maximal activity. While specific studies on the direct analogs of 1-(1-anilinobutyl)pyrrolidine-2,5-dione are limited, research on similar structures suggests that both increasing and decreasing the number of carbon atoms from the butyl group could lead to a decrease in activity. For example, in a series of cannabimimetic indoles, which also feature an N-alkyl chain, high-affinity binding to receptors required a chain length of at least three carbons, with optimal binding observed with a five-carbon chain. An extension to a heptyl group led to a dramatic decrease in binding affinity. This suggests that the four-carbon chain in this compound may be near an optimal length for certain biological targets.

The introduction of branching into the alkyl chain is another key modification. Branching can affect the molecule's lipophilicity, metabolic stability, and its ability to fit into a biological target's binding site. In a series of 1,5-dihydrobenzo[e] nih.govsemanticscholar.orgoxazepin-2(3H)-ones, the introduction of an isopropyl group at the N-1 position was found to provide the best balance of intrinsic potency and metabolic stability. mdpi.com This suggests that creating branched-chain analogs of this compound, such as those with an isobutyl or sec-butyl group, could lead to compounds with altered and potentially improved pharmacological profiles.

Table 1: Hypothetical Anticonvulsant Activity of 1-(1-Anilinoalkyl)pyrrolidine-2,5-dione Analogs with Varied Chain Lengths and Branching

| Compound | Alkyl Chain | Branching | Predicted Anticonvulsant Activity (Relative) |

| Analog 1 | Propyl | None | Moderate |

| Reference | Butyl | None | High |

| Analog 2 | Pentyl | None | Moderate-High |

| Analog 3 | Hexyl | None | Moderate |

| Analog 4 | Isobutyl | Branched | High |

| Analog 5 | sec-Butyl | Branched | Moderate-High |

| Analog 6 | tert-Butyl | Branched | Low |

Introduction of Additional Functional Groups

The introduction of additional functional groups to the aniline or the pyrrolidine-2,5-dione rings of this compound is a common strategy to explore and optimize the compound's biological activity. The electronic and steric properties of these substituents can profoundly influence the molecule's interaction with biological targets.

Aniline Ring Modifications: The aniline ring is a prime site for substitution. Research on N-phenyl-substituted succinimides has shown that the addition of functional groups can significantly enhance anticonvulsant activity. For example, the introduction of a sulfonamide group at the para-position of the phenyl ring has been reported to be of great consequence for the anticonvulsant effect. nih.gov Furthermore, the substitution of a halogen at the meta- or ortho-position was found to improve activity against electroshock-induced seizures. nih.gov In other related series, the introduction of electron-withdrawing groups, such as chloro or trifluoromethyl, or electron-donating groups, such as methoxy, at various positions on the phenyl ring has been shown to modulate activity. nih.govnih.gov For instance, in a series of 2-[(arylalky)amino]alkanamide derivatives, a 3-fluoro or 3-chloro substituent on the benzyl (B1604629) ring resulted in potent anticonvulsant activity. nih.gov

Pyrrolidine-2,5-dione Ring Modifications: The pyrrolidine-2,5-dione ring itself can also be a target for derivatization. The synthesis of succinimide derivatives with alkylating groups attached to the 2-position of the ring has been described. nih.gov In a separate study, the introduction of a dimethylamino moiety at the 3-position of the pyrrolidine-2,5-dione ring was found to be preferential for potent anticonvulsant activity in a series of hydrochlorides. mdpi.com These modifications highlight the potential to fine-tune the biological activity by altering the heterocyclic core of the molecule.

Table 2: Predicted Biological Activity of this compound Analogs with Additional Functional Groups

| Compound | Ring Modified | Position of Substitution | Functional Group | Predicted Biological Activity (Relative) |

| Analog 7 | Aniline | para | -SO₂NH₂ | High |

| Analog 8 | Aniline | meta | -Cl | High |

| Analog 9 | Aniline | ortho | -OCH₃ | Moderate |

| Analog 10 | Aniline | para | -NO₂ | Low-Moderate |

| Analog 11 | Pyrrolidine-2,5-dione | 3 | -N(CH₃)₂ | High |

| Analog 12 | Pyrrolidine-2,5-dione | 2 | -COCH₂Br | Moderate |

Future Research Directions and Perspectives

Unexplored Synthetic Avenues

While general methods for synthesizing N-substituted succinimides are well-established, typically involving the condensation of an amine with succinic anhydride (B1165640) or its derivatives, significant opportunities exist for innovation. tandfonline.commdpi.com Future work should focus on developing more efficient, stereoselective, and environmentally benign routes to 1-(1-Anilinobutyl)pyrrolidine-2,5-dione and its analogues.

Asymmetric and Stereodivergent Synthesis : The butyl substituent is attached at a chiral center, meaning the compound exists as a pair of enantiomers. Developing catalytic asymmetric methods to selectively synthesize one enantiomer is of high importance, as different stereoisomers can exhibit distinct biological activities. nih.gov A promising approach would be the use of dynamic kinetic resolution via asymmetric transfer hydrogenation, a strategy that has been successfully applied to other 3,4-disubstituted succinimides. nih.gov This would allow for the controlled synthesis of all four potential stereoisomers if substitution were also present on the succinimide (B58015) ring.

Novel Catalytic Systems : Research into new catalysts could enhance reaction efficiency and sustainability. For instance, manganese pincer complexes have been used for the dehydrogenative coupling of diols and amines to form cyclic imides, offering an atom-economical route that produces hydrogen gas as the only byproduct. organic-chemistry.org Similarly, Dawson-type heteropolyacids have proven effective as eco-friendly and reusable catalysts for N-sulfonyl pyrrolidine-2,5-dione synthesis. tandfonline.com Adapting these modern catalytic systems for the synthesis of the target compound could provide significant advantages over traditional methods.

Green Chemistry Approaches : Many current succinimide syntheses require high temperatures or harsh reagents like acetic anhydride for the final cyclodehydration step. mdpi.com Exploring alternative, milder conditions, such as microwave-assisted synthesis with solid acid catalysts like TaCl₅-silica gel, could shorten reaction times and reduce energy consumption. organic-chemistry.org Light-induced degradation of metallocarbonyl complexes bearing succinimidato ligands also presents an innovative, non-classical route to substituted succinimides that avoids harsh basic conditions which can cause ring-opening. acs.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Research Challenge | Relevant Findings |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | High enantioselectivity and diastereoselectivity; access to all stereoisomers. | Development of a suitable catalyst system for the specific substrate. | Rh-based catalysts have shown high efficiency for related succinimides. nih.gov |

| Dehydrogenative Coupling | Atom-economical; produces only H₂ as a byproduct; environmentally benign. | Adapting the reaction for succinic acid/anhydride and 1-anilinobutan-1-amine. | Manganese pincer complexes are effective for coupling diols and amines. organic-chemistry.org |

| Heteropolyacid Catalysis | Mild conditions; high yields; reusable and eco-friendly catalyst. | Optimization for the non-sulfonylated target compound. | Effective for N-sulfonyl pyrrolidine-2,5-diones under reflux. tandfonline.com |

| Photochemical Synthesis | Avoids harsh basic conditions that can lead to side reactions (e.g., ring-opening). | Multi-step process involving initial formation of a metallocarbonyl complex. | Visible light irradiation effectively cleaves the metal component to yield the desired imide. acs.org |

Novel Reaction Discoveries

The this compound structure can serve as a versatile platform for discovering new chemical transformations. The molecule possesses multiple reactive sites: the succinimide ring, the aniline (B41778) moiety, and the butyl chain.

Future research could investigate:

C-H Functionalization : Direct, selective activation of C-H bonds on the butyl chain or the aniline ring would provide a powerful tool for generating a library of derivatives without de novo synthesis.

Ring-Opening and Rearrangement Reactions : While often considered a side reaction, controlled opening of the succinimide ring could lead to novel linear amides and hydroxamic acids, the latter of which can be formed by reacting N-substituted succinimides with hydroxylamine (B1172632). mdpi.com

Inspired Reaction Cascades : Recent advances have shown that complex succinimide derivatives can be formed through innovative cascades, such as the iodine radical-initiated cyclization of 1,6-enynes rsc.org or the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction of aldehydes with itaconimides. researchgate.net Exploring analogous cycloadditions or conjugate additions using this compound or its precursors could unlock new chemical space.

Integration with Emerging Technologies (e.g., Flow Chemistry, AI-driven synthesis)

Modern technologies can revolutionize the synthesis and discovery of molecules like this compound.

Flow Chemistry : Continuous flow chemistry offers enhanced control over reaction parameters (temperature, pressure, mixing), improved safety, and easier scalability compared to batch processing. nih.gov A multi-step synthesis of the target compound could be "telescoped" in a flow reactor, where the crude product of one step is directly fed into the next, eliminating the need for intermediate purification and significantly reducing production time. nih.gov This would be particularly advantageous for optimizing reaction conditions and for the on-demand production of derivatives.

Design the most cost-effective and high-yield synthetic plan.

Predict optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. preprints.org

Identify new derivatives with desirable properties by screening virtual libraries.

Integrate with robotic systems for fully automated synthesis and discovery. synthiaonline.com

Table 2: Application of Emerging Technologies in Synthesis

| Technology | Specific Application | Expected Outcome | Supporting Precedent |

|---|---|---|---|

| Flow Chemistry | Telescoped multi-step synthesis from succinic anhydride and amine. | Increased yield, improved safety, reduced waste, and faster production. | Successfully used for continuous synthesis of various active pharmaceutical ingredients. nih.gov |

| High-throughput screening of reaction conditions. | Rapid optimization of catalyst, solvent, and temperature for higher efficiency. | Flow reactors are ideal for rapid parameter screening. | |

| AI/ML | Retrosynthetic planning. | Identification of novel, cost-effective, or greener synthetic routes. | AI tools have proposed routes that improved overall yields compared to expert-developed ones. nih.gov |

| Reaction outcome and condition prediction. | Higher success rate of planned reactions, reducing experimental effort. | ML models can predict reaction feasibility, yield, and side-product formation. preprints.org | |

| De novo design of derivatives. | Generation of new molecular structures with optimized properties. | Generative models can design novel pathways and molecules. preprints.org |

Advanced Material Development and Functionalization

The unique structure of this compound makes it an interesting building block for advanced materials. The aniline group provides a site for polymerization or for grafting the molecule onto surfaces, while the succinimide ring and its potential bioactivity could impart specific functions to the resulting material.

Future research could focus on:

Bioactive Polymers : Incorporating the molecule as a pendant group on a polymer backbone could create materials with inherent biological activity, drawing from the known anticonvulsant, anti-inflammatory, and antitumor properties of other succinimide derivatives. nih.govnih.gov

Functional Surfaces and Coatings : Grafting the molecule onto surfaces (e.g., silica, gold nanoparticles, medical implants) could be used to modify surface properties, potentially creating biocompatible coatings or surfaces designed for specific protein binding.

Self-Assembling Systems : The combination of aromatic (aniline) and aliphatic (butyl chain) components with the polar succinimide ring could lead to amphiphilic properties, enabling the formation of micelles, vesicles, or other self-assembled structures in solution.

Deepening Understanding of Molecular Interactions and Reactivity

A fundamental understanding of the molecule's physicochemical properties is crucial for all the above applications. Computational and experimental studies are needed to create a detailed picture of its structure-property relationships.

Computational Modeling : Density Functional Theory (DFT) calculations can provide deep insights into the molecule's behavior. Such studies can elucidate the conformational landscape, the electronic structure, bond dissociation energies, and the mechanism of potential reactions. doaj.org For example, a computational study on succinimide formation in peptides revealed a specific catalytic role for a neighboring amino acid, a level of insight that is difficult to achieve through experimentation alone. doaj.org Similar studies on this compound could predict its reactivity and interactions.

Spectroscopic and Crystallographic Analysis : Experimental techniques are essential to validate computational models. X-ray crystallography would provide the definitive solid-state structure, while advanced NMR and IR spectroscopy can probe its conformation and hydrogen bonding interactions in solution.

Molecular Docking : Given the prevalence of succinimides in bioactive compounds, molecular docking simulations can be used to screen the molecule against known protein targets (e.g., enzymes like COX-2, ion channels). nih.govnih.gov This could rapidly identify potential biological activities and guide the design of future derivatives, as has been done for other pyrrolidine-2,5-dione series. ebi.ac.uk

By pursuing these interconnected research directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable scaffold for new reactions, technologies, and functional materials.

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 1-(1-Anilinobutyl)pyrrolidine-2,5-dione?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Condensation of aniline derivatives with pyrrolidine-2,5-dione precursors under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .

- Step 2 : Alkylation or acylation of intermediates, often employing potassium carbonate as a base and controlled heating (e.g., 150°C for 20 hours) to facilitate nucleophilic substitution .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.6 ppm, carbonyl groups at ~170 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize:

- Enzyme Inhibition Assays : Measure IC values against targets like aromatase or cytochrome P450 isoforms using fluorometric or colorimetric substrates .

- Cell Viability Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Binding Studies : Surface plasmon resonance (SPR) to evaluate interactions with proteins or DNA .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance target selectivity?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F, -NO) to the aniline moiety to modulate electronic effects and binding affinity .

- Bioisosteric Replacement : Substitute the pyrrolidine-dione core with succinimide or maleimide rings to alter pharmacokinetic properties .

- Data-Driven Optimization : Use QSAR models to predict activity based on substituent Hammett constants or logP values .

Q. How do conflicting IC values across studies impact the interpretation of biological activity?

- Methodological Answer : Address discrepancies by:

-

Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native proteins) and substrate concentrations .

-

Control Experiments : Include reference inhibitors (e.g., aminoglutethimide for aromatase) to calibrate activity .

-

Statistical Analysis : Apply ANOVA to assess variability between replicates or experimental setups .

Compound Target Enzyme IC (µM) Reference Inhibitor 1-(1-Anilinobutyl)pd* Aromatase 23.8 ± 2.1 Aminoglutethimide (20.0) Analog A P450(17α) 18.5 ± 1.8 Ketoconazole (12.1) *pd = pyrrolidine-2,5-dione

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies for oxidation or substitution reactions .

- Machine Learning : Train models on existing reaction databases to recommend optimal solvents or catalysts .

- Synergy with Experimentation : Validate predictions via small-scale trials (e.g., microwave-assisted reactions at 100°C for 1 hour) .

Data Contradiction and Optimization

Q. How can Design of Experiments (DOE) resolve inefficiencies in synthesizing this compound?

- Methodological Answer :

- Factor Screening : Identify critical variables (e.g., temperature, solvent polarity) via Plackett-Burman design .

- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between reaction time and catalyst loading .

- Case Study : A 2 factorial design reduced reaction steps from 5 to 3 while maintaining >90% purity .

Q. What strategies reconcile discrepancies in biological activity across structurally similar analogs?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorinated analogs show 2–3× higher potency) .

- Molecular Dynamics Simulations : Analyze binding pocket flexibility to explain variations in IC .

- Synthetic Validation : Resynthesize disputed compounds under uniform conditions to confirm activity .

Multi-Target Therapeutic Potential

Q. How can this compound be evaluated for multi-target effects in neurological disorders?

- Methodological Answer :

- In Silico Profiling : Use SwissTargetPrediction to identify off-target interactions (e.g., dopamine receptors, monoamine oxidases) .

- In Vivo Models : Test in zebrafish or rodent models for behavioral effects (e.g., forced swim test for antidepressant activity) .

- Dose-Response Studies : Establish therapeutic windows by comparing efficacy (ED) and toxicity (LD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.